N-(4-bromophenyl)-3-sulfamoylbenzamide
Overview
Description
N-(4-bromophenyl)-3-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzamide core with a bromophenyl group at the 4-position and a sulfamoyl group at the 3-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-sulfamoylbenzamide typically involves the condensation of 4-bromobenzoic acid with 3-aminobenzenesulfonamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-sulfamoylbenzamide undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-sulfamoylbenzamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-sulfamoylbenzamide
- N-(4-bromophenyl)-4-sulfamoylbenzamide
- N-(4-bromophenyl)-3-sulfamoylbenzoic acid
Uniqueness
N-(4-bromophenyl)-3-sulfamoylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and sulfamoyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-6-11(7-5-10)16-13(17)9-2-1-3-12(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNBWBLFUJVWDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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